REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOC(N=NC(OCCOC)=O)=O.[OH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51]([OH:53])=[O:52].O>C1COCC1>[C:51]1(=[O:52])[O:53][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]1.[OH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51]([OH:53])=[O:52]
|
Name
|
|
Quantity
|
366 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
367 mg
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)N=NC(=O)OCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
ADDITION
|
Details
|
Then, water (15 ml) was added to the solution, and extraction
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water (15 mL) and saturated salt water (15 ml)
|
Type
|
CUSTOM
|
Details
|
Subsequently, a crude product obtained by concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 5% ethyl acetate-hexane solution)
|
Reaction Time |
12.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCCCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOC(N=NC(OCCOC)=O)=O.[OH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51]([OH:53])=[O:52].O>C1COCC1>[C:51]1(=[O:52])[O:53][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]1.[OH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51]([OH:53])=[O:52]
|
Name
|
|
Quantity
|
366 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
367 mg
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)N=NC(=O)OCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
ADDITION
|
Details
|
Then, water (15 ml) was added to the solution, and extraction
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water (15 mL) and saturated salt water (15 ml)
|
Type
|
CUSTOM
|
Details
|
Subsequently, a crude product obtained by concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 5% ethyl acetate-hexane solution)
|
Reaction Time |
12.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCCCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |